4,4'-(bromomethylene)bis(methoxybenzene)
Overview
Description
4,4’-Dimethoxybenzhydryl bromide, also known as ‘Pictet-Spengler reagent’, is a chemical compound that has gained significant attention in the scientific community. It is a derivative of 4,4’-Dimethoxybenzhydrol, which has a molecular formula of C15H16O3 .
Synthesis Analysis
The synthesis of 4,4’-Dimethoxybenzhydryl bromide involves complex chemical reactions. For instance, it has been used in the synthesis of cobalt complexes with bis(imino)pyridine derivatives featuring unsymmetrical substitution with bulky groups . The molecular structures of these complexes have been determined by single-crystal X-ray diffraction studies .Molecular Structure Analysis
The molecular structure of 4,4’-Dimethoxybenzhydryl bromide is characterized by the presence of two methoxy groups attached to a benzhydryl group . The molecular formula is C15H16O3 and the molecular weight is 244.28 g/mol .Chemical Reactions Analysis
4,4’-Dimethoxybenzhydryl bromide is involved in various chemical reactions. For example, it has been used in the ethylene polymerization process . The presence of the methoxy-substituent noticeably enhances the activity of the cobalt catalyst and increases the molecular weight of the resultant polyethylene .Scientific Research Applications
Chemical Synthesis and Modification
- 4,4'-Dimethoxybenzhydryl bromide is used for N-alkylating various amides, lactams, carbamates, ureas, and anilines. This alkylation occurs through reaction with 4,4'-dimethoxybenzhydrol in acetic acid under acid catalysis at room temperature (Henneuse et al., 1996).
Solid Phase Peptide Synthesis
- A derivative of dimethoxybenzhydrylamine, specifically 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, is used as a precursor for the C-terminal amide in fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid phase peptide synthesis. It aids in peptide synthesis and can be cleaved from the resin using thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (Funakoshi et al., 1988).
Amide Protecting Group in Peptide Synthesis
- The compound acts as an effective amide protecting group in the synthesis of peptides. It forms 4,4′-dimethoxy-benzhydrylamides from amides like Z-Asn-OH, Z-Gln-OH, or Z-Gly-NH2 in acetic acid under acid catalysis. This group is rapidly removable and stable against catalytic hydrogenation (König & Geiger, 1970).
Stereoselective Synthesis in Organic Chemistry
- It is utilized in the stereoselective synthesis of cyclic primary amines. The process involves the reduction of dimethoxybenzhydryl imines of substituted cyclohexanones with specific reducing agents and subsequent cleavage to yield axial cyclohexyl primary amines (Hutchins & Su, 1984).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[bromo-(4-methoxyphenyl)methyl]-4-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMVASCGYGKYEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549145 | |
Record name | 1,1'-(Bromomethylene)bis(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69545-37-5 | |
Record name | 1,1'-(Bromomethylene)bis(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.